2-(4-Phenoxybutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
The compound 2-(4-Phenoxybutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide belongs to a class of tetrahydrobenzo[b]thiophene derivatives, which are characterized by a fused bicyclic core structure. This scaffold is frequently modified at the 2-position with diverse substituents to optimize pharmacological activity.
Properties
Molecular Formula |
C19H22N2O3S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-(4-phenoxybutanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C19H22N2O3S/c20-18(23)17-14-9-4-5-10-15(14)25-19(17)21-16(22)11-6-12-24-13-7-2-1-3-8-13/h1-3,7-8H,4-6,9-12H2,(H2,20,23)(H,21,22) |
InChI Key |
VOYUXPRGADZHOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCCOC3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-Phenoxybutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves several steps. One common method includes the condensation of a thiophene derivative with a phenoxybutanoyl chloride under basic conditions. The reaction typically requires a catalyst such as palladium or a base like sodium hydroxide to facilitate the formation of the desired product . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(4-Phenoxybutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles like amines or thiols replace the phenoxy group.
Scientific Research Applications
2-(4-Phenoxybutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(4-Phenoxybutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Modifications and Pharmacological Activities
The pharmacological profile of tetrahydrobenzo[b]thiophene derivatives is highly dependent on substituents at the 2-position. Key analogs and their activities include:
2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId)
- Activity : Exhibits 60% AChE inhibition at 2.6351 mM, outperforming donepezil (40%) in Wistar rat models .
- Mechanism : The 4-methoxyphenylpiperazine group enhances binding to AChE through hydrogen bonds with Phe288 .
- Significance : Demonstrates the importance of polar and aromatic substituents in enhancing enzyme interaction.
2-(2-Cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Compound 92b)
- Activity: Shows 55.5% nitric oxide (NO) scavenging activity at 100 μM, attributed to the electron-withdrawing cyano group .
- Mechanism : Polar groups (carboxamide, nitrile) improve antioxidant capacity by stabilizing free radicals.
N-(3-(4-Benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-benzo-[b]thiophen-2-yl)-2-fluorobenzamide (Compound 1)
- Activity : Synthesized via NaOH-mediated reactions; structural flexibility from the benzylpiperazine group may influence CNS targeting .
EU1794-25 (Benzyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate)
Hypothesized Activity of the Target Compound
The target compound’s 4-phenoxybutanoylamino substituent introduces a phenoxy group with a butanoyl linker. Compared to analogs:
- Electronic Effects: The phenoxy group may enhance lipophilicity, improving blood-brain barrier penetration compared to polar groups (e.g., cyano in 92b).
- Steric Considerations: The longer butanoyl chain could reduce binding efficiency to AChE compared to the compact piperazine group in IIId.
- Antioxidant Potential: Less likely than 92b due to the absence of electron-withdrawing substituents.
Physicochemical Comparison
Biological Activity
The compound 2-(4-Phenoxybutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a derivative of tetrahydrobenzo[b]thiophene, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on anticancer properties and mechanisms of action, supported by relevant case studies and research findings.
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
- CAS Number : Not specified in the available data.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives, including those related to this compound. A key study evaluated a series of thiophene compounds for their cytotoxic effects against various cancer cell lines.
-
Cell Lines Tested :
- HepG2 (liver cancer)
- MCF7 (breast cancer)
- HCT116 (colon cancer)
- Findings :
The mechanisms by which these compounds exert their anticancer effects include:
- Induction of Apoptosis : Compounds were found to elevate the expression of pro-apoptotic markers such as Bax and caspases (caspase 3 and 9), indicating their role in promoting programmed cell death .
- DNA Affinity : Certain derivatives demonstrated DNA binding capabilities at concentrations between 29 to 36 µM, which is crucial for their anticancer efficacy .
- Tyrosine Kinase Inhibition : Some compounds inhibited tyrosine kinase activity at nanomolar concentrations, suggesting a dual mechanism involving both direct cytotoxicity and signaling pathway modulation .
Study 1: Anticancer Evaluation
In a comparative study of various thiophene derivatives including those similar to this compound:
| Compound | IC50 (µM) | Cell Line Targeted | Mechanism |
|---|---|---|---|
| Compound A | 6 | HepG2 | Apoptosis induction |
| Compound B | 12 | MCF7 | DNA binding |
| Compound C | 8 | HCT116 | Tyrosine kinase inhibition |
This table summarizes the potency and specificity of different compounds derived from the same scaffold .
Study 2: Structure-Activity Relationship (SAR)
A study focusing on the structure-activity relationship of thiophene derivatives revealed that modifications in the phenoxybutanoyl group significantly impacted biological activity. The introduction of electron-withdrawing groups enhanced cytotoxicity against cancer cells while reducing toxicity towards normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
